4-((4-bromophenyl)sulfonyl)-2-(furan-2-yl)-N,N-dimethyloxazol-5-amine
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Overview
Description
4-((4-bromophenyl)sulfonyl)-2-(furan-2-yl)-N,N-dimethyloxazol-5-amine is a complex organic compound characterized by its bromophenylsulfonyl group and oxazolamine structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-((4-bromophenyl)sulfonyl)-2-(furan-2-yl)-N,N-dimethyloxazol-5-amine typically involves multiple steps, starting with the bromination of phenylsulfonyl compounds. The reaction conditions often require the use of strong bases and oxidizing agents to facilitate the formation of the sulfonyl group.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) and potassium carbonate (K2CO3).
Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can be further modified for specific applications.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its sulfonyl group makes it a versatile intermediate in organic synthesis.
Biology: In biological research, 4-((4-bromophenyl)sulfonyl)-2-(furan-2-yl)-N,N-dimethyloxazol-5-amine is studied for its potential biological activity. It may serve as a lead compound for the development of new drugs.
Medicine: The compound's potential medicinal applications include its use as an anti-inflammatory or antimicrobial agent. Further research is needed to fully understand its therapeutic properties.
Industry: In industry, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 4-((4-bromophenyl)sulfonyl)-2-(furan-2-yl)-N,N-dimethyloxazol-5-amine exerts its effects involves its interaction with specific molecular targets. The sulfonyl group, in particular, plays a crucial role in its biological activity by forming strong bonds with target molecules.
Molecular Targets and Pathways: The compound may interact with enzymes or receptors in biological systems, leading to the modulation of various biochemical pathways. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
4-((4-bromophenyl)sulfonyl)morpholine
N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine derivatives
Uniqueness: 4-((4-bromophenyl)sulfonyl)-2-(furan-2-yl)-N,N-dimethyloxazol-5-amine stands out due to its unique oxazolamine structure, which differentiates it from other similar compounds. This structural uniqueness contributes to its distinct chemical and biological properties.
Properties
IUPAC Name |
4-(4-bromophenyl)sulfonyl-2-(furan-2-yl)-N,N-dimethyl-1,3-oxazol-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN2O4S/c1-18(2)15-14(17-13(22-15)12-4-3-9-21-12)23(19,20)11-7-5-10(16)6-8-11/h3-9H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAASIAFBYHLQHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(N=C(O1)C2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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